Cas no 21906-32-1 (1-(3-Bromophenyl)propan-2-one)

1-(3-Bromophenyl)propan-2-one is a versatile organic compound with a brominated phenyl group attached to a 2-ketopropyl chain. This structure imparts unique physical and chemical properties, making it suitable for various applications in organic synthesis. Its bromine atom enhances reactivity, while the ketone group facilitates nucleophilic addition reactions. The compound's stability and purity make it an ideal building block in the synthesis of complex organic molecules.
1-(3-Bromophenyl)propan-2-one structure
1-(3-Bromophenyl)propan-2-one structure
商品名:1-(3-Bromophenyl)propan-2-one
CAS番号:21906-32-1
MF:C9H9BrO
メガワット:213.071161985397
MDL:MFCD00210400
CID:286576
PubChem ID:2734093

1-(3-Bromophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-(3-Bromophenyl)propan-2-one
    • 3-Bromophenylacetone
    • 1-(3-Bromophenyl)-2-propanone
    • 2-Propanone, 1-(3-bromophenyl)-
    • m-bromophenylpropan-2-one
    • EN300-110257
    • SY106643
    • 3-BROMO-2-NITRO-5-AMINOBENZOICACID
    • A878876
    • AKOS005255665
    • 3-bromophenyl acetone
    • 1-(3-Bromo-phenyl)-propan-2-one
    • Z513735382
    • 1-(3-bromo-phenyl)propan-2-one
    • FQIZFAJMBXZVOL-UHFFFAOYSA-N
    • 21906-32-1
    • 3-bromophenylacetone, AldrichCPR
    • 1-(3-bromophenyl)acetone
    • FT-0605608
    • A810120
    • CS-B0132
    • DTXSID00370119
    • DS-2105
    • SCHEMBL609893
    • MFCD00210400
    • 160189-81-1
    • CL8856
    • 3-B​romophenylacetone
    • MDL: MFCD00210400
    • インチ: 1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
    • InChIKey: FQIZFAJMBXZVOL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)CC(C)=O

計算された属性

  • せいみつぶんしりょう: 211.98400
  • どういたいしつりょう: 211.983678
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.3841 (rough estimate)
  • ふってん: 247.5°C (rough estimate)
  • フラッシュポイント: 75.9°C
  • 屈折率: 1.557-1.56
  • PSA: 17.07000
  • LogP: 2.58060
  • ようかいせい: 使用できません

1-(3-Bromophenyl)propan-2-one セキュリティ情報

  • 危険カテゴリコード: 22-52
  • セキュリティの説明: S24/25
  • 危険物標識: Xn
  • セキュリティ用語:S24/25

1-(3-Bromophenyl)propan-2-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(3-Bromophenyl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013015229-500mg
1-(3-Bromophenyl)propan-2-one
21906-32-1 97%
500mg
$863.90 2023-09-02
eNovation Chemicals LLC
D518414-1g
1-(3-BroMophenyl)propan-2-one
21906-32-1 97%
1g
$215 2024-05-24
Enamine
EN300-110257-5.0g
1-(3-bromophenyl)propan-2-one
21906-32-1 95%
5g
$129.0 2023-05-03
eNovation Chemicals LLC
Y1125649-5g
1-(3-Bromo-phenyl)-propan-2-one
21906-32-1 95%
5g
$265 2024-07-28
Enamine
EN300-110257-0.25g
1-(3-bromophenyl)propan-2-one
21906-32-1 95%
0.25g
$20.0 2023-10-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC2003-5G
1-(3-bromophenyl)propan-2-one
21906-32-1 95%
5g
¥ 825.00 2023-03-10
eNovation Chemicals LLC
D518414-1g
1-(3-BroMophenyl)propan-2-one
21906-32-1 97%
1g
$122 2025-02-26
Aaron
AR00BCCA-5g
3-Bromophenylacetone
21906-32-1 98%
5g
$207.00 2025-01-23
Ambeed
A201473-1g
1-(3-Bromophenyl)propan-2-one
21906-32-1 98%
1g
$72.0 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0901-5g
1-(3-Bromo-phenyl)-propan-2-one
21906-32-1 95%
5g
¥1923.67 2024-04-18

1-(3-Bromophenyl)propan-2-one 関連文献

1-(3-Bromophenyl)propan-2-oneに関する追加情報

Professional Introduction to Compound with CAS No. 21906-32-1 and Product Name: 1-(3-Bromophenyl)propan-2-one

The compound with CAS No. 21906-32-1 is a specialized organic molecule commonly referred to by the product name 1-(3-Bromophenyl)propan-2-one. This compound belongs to the class of aromatic ketones and has garnered significant attention in the field of pharmaceutical research and chemical synthesis due to its unique structural properties and potential biological activities. The presence of a bromine substituent at the para position of the phenyl ring and the ketone functional group at the end of an aliphatic chain makes this molecule a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

One of the most compelling aspects of 1-(3-Bromophenyl)propan-2-one is its utility as a building block in medicinal chemistry. The bromine atom attached to the phenyl ring enhances its reactivity, making it an excellent precursor for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates. Recent advancements in transition-metal-catalyzed reactions have further expanded the synthetic possibilities of this compound, enabling chemists to explore new pathways for drug discovery.

In the realm of pharmaceutical research, 1-(3-Bromophenyl)propan-2-one has been investigated for its potential role in modulating various biological targets. Studies have suggested that derivatives of this compound may exhibit pharmacological activity in areas such as central nervous system (CNS) disorders, inflammation, and cancer. The aromatic brominated ketone moiety is particularly interesting because it can interact with biological receptors or enzymes through multiple binding modes, including hydrophobic interactions and halogen bonding. These interactions are crucial for designing molecules with enhanced pharmacokinetic profiles and reduced side effects.

Recent research has highlighted the compound's significance in the development of kinase inhibitors, which are widely used in oncology treatments. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of 1-(3-Bromophenyl)propan-2-one, chemists have been able to synthesize novel kinase inhibitors that target specific domains or pockets on these enzymes. For instance, modifications to the phenyl ring or the ketone group can fine-tune the binding affinity and selectivity of these inhibitors, leading to more effective therapeutic outcomes.

The synthesis of 1-(3-Bromophenyl)propan-2-one itself is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as asymmetric synthesis have been employed to produce enantiomerically pure forms of this compound, which is essential for drugs where stereochemistry plays a critical role in efficacy and safety. Additionally, green chemistry principles have been integrated into its synthesis, minimizing waste and hazardous byproducts to make the process more environmentally sustainable.

From a computational chemistry perspective, 1-(3-Bromophenyl)propan-2-one has been extensively studied using advanced modeling techniques to predict its behavior in biological systems. Molecular docking simulations have been particularly valuable in understanding how this compound interacts with target proteins at an atomic level. These simulations not only help in designing more effective derivatives but also provide insights into potential off-target effects that could impact drug safety. By combining experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

The applications of 1-(3-Bromophenyl)propan-2-one extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. In agrochemistry, for example, derivatives of this compound have shown promise as intermediates for synthesizing novel pesticides that offer improved efficacy against resistant pests while maintaining environmental safety. In materials science, its structural features make it a candidate for developing advanced polymers or liquid crystals with unique properties.

In conclusion, 1-(3-Bromophenyl)propan-2-one (CAS No. 21906-32-1) is a multifaceted compound with broad utility in chemical synthesis and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to agrochemicals and materials science. As research continues to uncover new synthetic pathways and biological activities associated with this molecule, its importance is likely to grow even further. The ongoing integration of innovative technologies such as transition-metal catalysis, asymmetric synthesis, and computational modeling ensures that 1-(3-Bromophenyl)propan-2-one will remain at the forefront of scientific exploration for years to come.

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Amadis Chemical Company Limited
(CAS:21906-32-1)1-(3-Bromophenyl)propan-2-one
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